Dichlorocobalt hexahydrate
Description
Historical Context and Early Investigations of Cobalt(II) Coordination Chemistry
The systematic development of modern coordination chemistry is often traced back to the late 18th century. In 1798, French chemist B.M. Tassaert observed that ammoniacal solutions of cobalt chloride developed a brownish mahogany color, marking a significant early step in understanding cobalt's coordination behavior. britannica.com This led to the isolation of compounds like [Co(NH₃)₆]Cl₃, demonstrating that stable compounds could combine to form new chemical entities with distinct properties. britannica.com
Early investigations into cobalt(II) coordination chemistry were characterized by the study of color changes in solutions. The transition of cobalt chloride solutions from red to blue upon the addition of hydrochloric acid, for instance, has been a subject of study since the late 19th and early 20th centuries. royalsocietypublishing.orgroyalsocietypublishing.org These color changes are attributed to alterations in the coordination sphere of the cobalt ion, from the hydrated red [Co(H₂O)₆]²⁺ complex to the blue [CoCl₄]²⁻ complex. royalsocietypublishing.org The work of researchers like Alfred Werner in the late 19th and early 20th centuries, who examined metal halide complexes with ammonia, laid the foundation for the modern understanding of coordination chemistry, including the octahedral geometry of many cobalt complexes. libretexts.org
Significance of Dichlorocobalt Hexahydrate as a Model Coordination Compound and Precursor
This compound serves as an important model for studying the principles of coordination chemistry. Its distinct color change when hydrated (pink) versus anhydrous (blue) makes it a common visual indicator for moisture. wikipedia.org This property is a tangible demonstration of the effect of ligand exchange on the electronic properties of a transition metal ion.
Beyond its role as a teaching tool, this compound is a versatile precursor for the synthesis of a wide array of cobalt compounds and materials. sigmaaldrich.com It is used to prepare other cobalt salts and is a starting material for the synthesis of various coordination complexes with different ligands. chemicalbook.commdpi.com For example, it is used in the synthesis of bis(imino)pyridylcobaltous chloride complexes and nickel-cobalt-based binary metal phosphides (NiCoP) for applications in electrocatalysis and energy storage. sigmaaldrich.comresearchgate.net Furthermore, it serves as a catalyst in organic reactions such as the conversion of aldoximes to nitriles and in Friedel-Crafts acylations. sigmaaldrich.com
Overview of Current Academic Research Trends and Unanswered Questions Pertaining to this compound Systems
Current research involving this compound is diverse. One area of focus is its application in materials science. For instance, it is used as a precursor to synthesize hollow spheres of nickel-cobalt-based binary metal phosphide (B1233454) (NiCoP) for use in electrocatalysis and supercapacitors. sigmaaldrich.comnanografi.com It is also employed in the preparation of organic-inorganic polyvinylidene fluoride (B91410) nanofiber composites for hydrogen production. sigmaaldrich.comnanografi.com In catalysis, it is used to facilitate various organic transformations. sigmaaldrich.com
Despite extensive study, questions remain regarding the precise mechanisms of action in some of its catalytic applications. For example, while it is known to catalyze certain reactions, the intricate details of the catalytic cycle and the nature of the active cobalt species are still areas of active investigation. researchgate.net Another area of ongoing research is the exploration of new coordination complexes derived from this compound with novel electronic, magnetic, or catalytic properties. acs.org The influence of ligand design on the spin state and coordination geometry of the resulting cobalt(II) complexes continues to be a subject of fundamental inquiry. stackexchange.comnumberanalytics.com
Scope and Objectives of Scholarly Inquiry into this compound
Scholarly inquiry into this compound aims to achieve several objectives. A primary goal is to leverage its properties as a precursor to develop new materials with advanced functionalities, such as improved catalysts, energy storage materials, and magnetic devices. sigmaaldrich.comnanografi.comthieme-connect.de Researchers also aim to gain a deeper understanding of the fundamental principles of coordination chemistry by studying the reactions and properties of this compound and its derivatives. This includes investigating structure-property relationships in cobalt complexes and elucidating reaction mechanisms. acs.orgresearchgate.net Furthermore, there is an interest in its role in biological systems and its potential applications in bioinorganic chemistry, although this article does not delve into its physiological effects. numberanalytics.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | CoCl₂·6H₂O sigmaaldrich.comnih.gov |
| Molecular Weight | 237.93 g/mol nih.govamericanelements.com |
| Appearance | Pink-to-red monoclinic crystals chemicalbook.comwikipedia.org |
| Density | 1.92 g/cm³ chemicalbook.comamericanelements.com |
| Melting Point | 86 °C chemsrc.com |
| Solubility | Soluble in water, ethanol (B145695), and acetone (B3395972) chemicalbook.com |
Structure
2D Structure
Properties
Molecular Formula |
Cl2CoH12O6 |
|---|---|
Molecular Weight |
237.93 g/mol |
IUPAC Name |
dichlorocobalt;hexahydrate |
InChI |
InChI=1S/2ClH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
GFHNAMRJFCEERV-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.Cl[Co]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dichlorocobalt Hexahydrate
Classical Synthetic Approaches for Dichlorocobalt Hexahydrate Preparation
The conventional synthesis of this compound typically involves the reaction of cobalt(II) carbonate or cobalt(II) hydroxide (B78521) with hydrochloric acid. chemicalbook.com The resulting aqueous solution is then subjected to evaporation to yield the solid hexahydrate. chemicalbook.com Another established method involves dissolving cobalt metal in hydrochloric acid, which may be facilitated by the presence of thiosulfate (B1220275) ions.
A common laboratory-scale preparation involves the reaction of cobalt(II) oxide with a heated solution of hydrochloric acid. For instance, dispersing cobalt(II) oxide powder in a 1:1 (v/v) solution of concentrated hydrochloric acid and water can produce a cobalt(II) chloride solution. google.com
Industrially, a method has been developed that involves reacting a metal cobalt slice with concentrated nitric acid to form a cobalt nitrate (B79036) solution. This is followed by the reduction of the nitrate radical using formaldehyde (B43269) in the presence of hydrochloric acid to generate a cobalt chloride solution, which is then concentrated and cooled to crystallize the hexahydrate. google.com
Purification of this compound is crucial for obtaining a high-purity product, especially for analytical and research purposes. Recrystallization is a primary technique employed for this purpose. sciencemadness.org The process generally involves dissolving the crude cobalt chloride in a minimal amount of warm water to create a saturated solution. sciencemadness.org As the solution cools slowly, or as water is allowed to evaporate over a period of days, purer crystals of this compound will form. sciencemadness.org It is recommended to separate the crystals when about 80% of the original solid has recrystallized to maximize purity. sciencemadness.org
Fractional crystallization is another effective purification method. atamanchemicals.com In this technique, a saturated aqueous solution at room temperature is allowed to stand overnight. The initial fraction of crystals that forms is collected and then redissolved to undergo another crystallization cycle. atamanchemicals.com Repeating this process several times significantly enhances the purity of the final product. atamanchemicals.com For applications requiring extremely pure, anhydrous cobalt chloride, the hexahydrate can be dehydrated in a stream of hydrogen chloride and then dried under a vacuum at elevated temperatures. atamanchemicals.com
A patented method for producing crystallized cobalt(II) chloride hexahydrate outlines a multi-step purification process. This includes preparing an initial cobalt(II) chloride solution, separating impurities to obtain a purer solution, concentrating this second solution, and then inducing crystallization by cooling and injecting carbon dioxide gas. google.com The separation of impurities can be achieved through filtration. google.com
| Purification Technique | Description | Key Parameters |
| Recrystallization | Dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form purer crystals. sciencemadness.org | Solvent volume, cooling rate. sciencemadness.org |
| Fractional Crystallization | Repeated crystallization of fractions of the solute from a saturated solution to achieve higher purity. atamanchemicals.com | Standing time, sequential crystallizations. atamanchemicals.com |
| CO₂ Injection | Inducing crystallization from a concentrated solution by bubbling carbon dioxide gas through it at low temperatures. google.com | Temperature (-15 to -20 °C), CO₂ flow rate and duration. google.com |
Novel and Green Synthesis Pathways for this compound
While classical methods are well-established, research has also explored more innovative and environmentally friendly synthetic routes for cobalt compounds, often utilizing this compound as a precursor.
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various chemical compounds. While direct microwave synthesis of this compound itself is not extensively documented, it is used as a precursor in the microwave-assisted synthesis of other cobalt-containing nanostructures. This suggests the potential for developing direct, energy-efficient microwave-based methods for its production.
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. This compound is a common starting material in these processes for the creation of various cobalt-based coordination complexes and materials. For example, the synthesis of diaquadinicotinamide Cobalt(II) chloride involves reacting a methanolic solution of this compound with nicotinamide (B372718) at room temperature. aip.org This highlights its role as a key precursor in the solvothermal synthesis of coordination compounds.
Influence of Reaction Parameters on this compound Yield and Purity
The yield and purity of this compound are significantly influenced by various reaction parameters, with temperature and pH being among the most critical.
Temperature plays a pivotal role in the crystallization of this compound from aqueous solutions. Saturated aqueous solutions will yield the hexahydrate when cooled below 51.25 °C. wikipedia.org Between 51.25 °C and 120.2 °C, the dihydrate form crystallizes, while above this temperature, lower hydrates or the anhydrous form may be obtained, particularly under pressure. wikipedia.org In a patented crystallization process, the temperature is carefully controlled within a range of approximately -15 °C to -20 °C during the injection of carbon dioxide to induce the formation of hexahydrate crystals. google.com
The pH of the solution is also a critical factor, particularly during the initial synthesis from cobalt oxides or carbonates with hydrochloric acid. The acidity of the solution affects the rate of dissolution of the cobalt precursor and can influence the presence of impurities in the final product. While specific optimal pH ranges are not extensively detailed in the provided search results, the use of concentrated hydrochloric acid suggests that a highly acidic environment is necessary for the initial reaction. google.com Subsequent purification steps, such as filtration, are essential to remove any undissolved starting material or byproducts. google.com
| Parameter | Effect on Crystallization | Optimal Conditions (where available) |
| Temperature | Determines the hydration state of the crystallized cobalt chloride. wikipedia.org | Below 51.25 °C for hexahydrate formation. wikipedia.org -15 to -20 °C for CO₂-induced crystallization. google.com |
| pH | Influences the dissolution of cobalt precursors and can affect impurity levels. | Highly acidic conditions are used for initial synthesis. google.com |
Solvent System Optimization for this compound Synthesis
The primary and most common synthesis of this compound involves the reaction of cobalt metal, or its oxide, hydroxide, or carbonate, with hydrochloric acid. atamanchemicals.com The resulting solution is then concentrated and cooled to crystallize the hexahydrate product. atamanchemicals.com
Optimization of this process hinges on controlling the crystallization conditions within the aqueous solvent system. The temperature of the saturated aqueous solution is a critical parameter. Cooling such solutions to below 51.25 °C is necessary to selectively crystallize the hexahydrate form, CoCl₂·6H₂O. wikipedia.org If the temperature is maintained between 51.25 °C and 120.2 °C, the dihydrate will form instead. wikipedia.org Furthermore, if the concentration of the solution is below 29%, water ice will crystallize out rather than the desired cobalt salt. wikipedia.org The hexahydrate can also be crystallized from dilute aqueous hydrochloric acid (HCl). atamanchemicals.com
While water is the conventional solvent, the choice of reaction conditions, particularly temperature and concentration, is paramount for isolating the hexahydrate with high purity and yield.
Derivatization Chemistry from this compound as a Starting Material
This compound is a fundamental starting material in cobalt chemistry, serving as a precursor for the synthesis of its various hydrated and anhydrous forms, as well as a vast array of coordination complexes.
Synthesis of Anhydrous Cobalt(II) Chloride and Other Hydrates from this compound
The conversion of this compound to its lower hydrates and the anhydrous form is a common and important laboratory procedure. Several methods exist to achieve this dehydration.
Thermal Dehydration: Careful heating of the hexahydrate in an open container allows for the sequential removal of water molecules.
Heating at 52-56°C results in the loss of four water molecules to form the violet dihydrate (CoCl₂·2H₂O). atamanchemicals.com
Further heating to 100°C removes another water molecule, yielding the violet monohydrate. atamanchemicals.com
The final water molecule is driven off at 120-140°C, producing the pale blue anhydrous cobalt(II) chloride (CoCl₂). atamanchemicals.com It is crucial that this heating is performed slowly and carefully, as rapid or excessive heating can lead to the loss of hydrogen chloride (HCl) and the formation of cobalt oxide or oxychloride. homescience.net
Chemical Dehydration:
Thionyl Chloride: Heating the hexahydrate with thionyl chloride (SOCl₂) is an effective method for dehydration to the anhydrous salt. atamanchemicals.com
Hydrogen Chloride Stream: Dehydration can also be accomplished by heating the hexahydrate in a stream of hydrogen chloride gas, followed by drying in a vacuum at 100–150°C. atamanchemicals.com
Solvent Displacement Method: A more recent method involves a two-step process to avoid the high temperatures and potential side reactions of direct thermal dehydration.
The hexahydrate is first heated at a moderately low temperature (e.g., 120°C) to produce the dihydrate. google.com
An organic solvent, such as dehydrated ethanol (B145695), is then added. The solvent displaces the remaining water molecules, which can then be removed through azeotropic distillation to yield solvated anhydrous cobalt chloride. google.com
A final drying step in a tube furnace under a nitrogen atmosphere removes the solvent, resulting in pure anhydrous cobalt(II) chloride. google.com This method has been reported to achieve purities higher than 99%. google.com
Table 1: Properties of Cobalt(II) Chloride Hydrates
| Property | Anhydrous (CoCl₂) | Dihydrate (CoCl₂·2H₂O) | Hexahydrate (CoCl₂·6H₂O) |
| Molar Mass | 129.839 g/mol wikipedia.org | 165.87 g/mol wikipedia.org | 237.93 g/mol wikipedia.org |
| Appearance | Blue crystals wikipedia.org | Purple/Violet atamanchemicals.comwikipedia.org | Pink-rose red crystals atamanchemicals.comwikipedia.org |
| Density | 3.356 g/cm³ wikipedia.org | 2.477 g/cm³ wikipedia.org | 1.924 g/cm³ wikipedia.org |
| Melting Point | 726 °C (±2) wikipedia.org | 100 °C (decomposes) wikipedia.org | 86 °C (decomposes) wikipedia.org |
| Crystal Structure | Trigonal wikipedia.org | Monoclinic atamanchemicals.com | Monoclinic atamanchemicals.com |
| Coordination Geometry | Octahedral wikipedia.org | Octahedral (Polymeric) wikipedia.org | Distorted Octahedral atamanchemicals.com |
Formation of Diverse Cobalt(II) Coordination Compounds and Schiff Base Complexes from this compound
This compound is a ubiquitous precursor for the synthesis of cobalt(II) coordination compounds due to its stability, commercial availability, and good solubility in common solvents like water, methanol, and ethanol. atamanchemicals.comnih.gov The general synthetic strategy involves reacting a solution of this compound with a solution of the desired ligand(s). The weakly coordinated water molecules are readily displaced by a wide variety of ligands, including N-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, and benzimidazole (B57391) derivatives. mdpi.comresearchgate.net
A significant area of this chemistry is the synthesis of Schiff base complexes. These are typically formed by first synthesizing a Schiff base ligand, often through the condensation of an aldehyde or ketone with a primary amine, and then reacting this ligand with this compound. niscpr.res.inmdpi.com Alternatively, template synthesis can be employed, where the Schiff base ligand is formed in situ in the presence of the cobalt salt. niscpr.res.in Methanol and ethanol are very common solvents for these reactions. niscpr.res.inmdpi.com
The resulting complexes exhibit diverse coordination geometries, including distorted-octahedral and pseudo-square pyramidal structures, depending on the nature of the ligands and counter-ions. researchgate.netresearchgate.net
Table 2: Examples of Coordination Complexes Synthesized from this compound
| Ligand(s) | Solvent | Resulting Complex Example | Reference |
| 2,2'-bipyridine (bipy) | Methanol | [Co(bipy)₂Cl₂]Cl | mdpi.com |
| 2-aminobenzimidazole (2ab) | Ethanol | [Co(2ab)₂Cl₂] | researchgate.net |
| Schiff base from terephthalaldehyde (B141574) and o-nitroaniline | Methanol | Bidentate Schiff base Co(II) complex | mdpi.com |
| Hydrazone Schiff base | Methanol | Hexadentate hydrazone Schiff base Co(II) complex | niscpr.res.in |
| 2,6-diaryliminopyridine | Not Specified | [2-{CMeN(2,6-Me₂C₆H₃)}₂C₅H₃N]CoCl₂ | researchgate.net |
Advanced Structural Elucidation and Crystallography of Dichlorocobalt Hexahydrate and Its Derivatives
Single Crystal X-ray Diffraction Analysis of Dichlorocobalt Hexahydrate and Related Cobalt(II) Complexes
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.
Crystals of this compound belong to the monoclinic crystal system. oup.comchemicalbook.comresearchgate.netchemicalbook.com The space group has been identified as C2/m. oup.comresearchgate.net The unit cell is the basic repeating unit of a crystal structure, and its parameters define its size and shape. For this compound, these parameters have been determined with high precision. oup.comresearchgate.net
A re-examination of the structure yielded the following unit cell parameters: a = 10.380(2) Å, b = 7.048(1) Å, c = 6.626(1) Å, and β = 122.01(1)°, with Z=2 (two formula units per unit cell). oup.com Another study reported similar values: a=10.34Å, b=7.06Å, c=6.67Å, and β=122°20'. researchgate.net
Table 1: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 10.380(2) Å |
| b | 7.048(1) Å |
| c | 6.626(1) Å |
| β | 122.01(1)° |
| Z | 2 |
The coordination sphere around the central cobalt(II) ion in this compound is of particular interest. The cobalt ion is octahedrally coordinated by four water molecules and two chloride ions. oup.comresearchgate.net These ligands are arranged in a specific geometry: the four water molecules lie in a plane around the cobalt ion, while the two chloride ions occupy the axial positions, trans to each other. oup.comacs.org This arrangement leads to a distorted octahedral geometry. oup.com The complex unit can be described as [CoCl₂(H₂O)₄]. researchgate.net
The bond distances between the cobalt ion and its ligands have been measured accurately. The Co-Cl bond distance is approximately 2.43 Å, and the Co-O (from the water molecules) bond distance is around 2.12 Å. chemicalbook.com These values are crucial for understanding the nature and strength of the coordination bonds. The remaining two water molecules of the formula unit are not directly bonded to the cobalt ion. chemicalbook.comresearchgate.net
In related cobalt(II) complexes, the coordination geometry can vary. For example, in some complexes with pyridine-based ligands, the cobalt(II) ion can adopt a distorted square pyramidal geometry. rsc.org In such cases, the bond lengths and angles are influenced by the steric and electronic properties of the organic ligands. rsc.orgresearchgate.net
In the crystal lattice of this compound, the individual [CoCl₂(H₂O)₄] units are held together by a network of hydrogen bonds. The two water molecules that are not directly coordinated to the cobalt ion play a crucial role in this network. They are linked to the chloride ions of the coordination complex through hydrogen bonds. oup.comresearchgate.net These O-H···Cl hydrogen bonds, along with O-H···O hydrogen bonds between coordinated and uncoordinated water molecules, create a three-dimensional network that stabilizes the crystal structure. researchgate.net This extensive hydrogen bonding network is a key factor in the stability and physical properties of the crystalline solid.
Powder X-ray Diffraction (PXRD) Studies for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. wikipedia.org In contrast to single crystal XRD, PXRD is performed on a sample consisting of a large number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline material.
For this compound, PXRD can be used to confirm the formation of the correct crystalline phase and to detect the presence of other hydrated forms of cobalt(II) chloride, such as the dihydrate (CoCl₂·2H₂O) or the tetrahydrate (CoCl₂·4H₂O), or any anhydrous CoCl₂. oup.comresearchgate.net The comparison of the experimental PXRD pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) allows for unambiguous phase identification. researchgate.net For example, the formation of new cobalt-amine complexes from cobalt(II) chloride hexahydrate can be confirmed by the appearance of new peaks in the PXRD pattern that are distinct from those of the starting materials. researchgate.net
Neutron Diffraction Investigations for Hydrogen Atom Localization in Hydrated Structures
While X-ray diffraction is excellent for determining the positions of heavier atoms like cobalt and chlorine, it is less effective for accurately locating hydrogen atoms due to their low electron density. Neutron diffraction, on the other hand, is particularly sensitive to the positions of hydrogen (or its isotope, deuterium) nuclei. cmu.eduaps.org
Analysis of Structural Distortions and Polymorphism in this compound Systems
The crystal structure of this compound (CoCl₂·6H₂O) and its related hydrated forms are of significant interest due to the distinct coordination environments and the resulting structural distortions. While not exhibiting polymorphism in the strictest sense of having different crystal structures for the exact same chemical formula, the system of cobalt (II) chloride hydrates presents a clear example of structural variation through different levels of hydration, with each hydrate (B1144303) possessing a unique and well-defined crystal lattice.
The most common form, this compound, crystallizes in a monoclinic system. chemicalbook.comwikipedia.orgchemicalbook.com Its structure is characterized by a central cobalt atom coordinated by four water molecules and two chloride ions. atamanchemicals.com This arrangement forms a distorted octahedron. chemicalbook.com Specifically, the four water molecules occupy the equatorial positions at the corners of a distorted square, while the two chloride ions are located at the axial positions. chemicalbook.comatamanchemicals.com The remaining two water molecules of the formula unit are not directly bonded to the cobalt ion; instead, they are incorporated into the crystal lattice and are linked by hydrogen bonds. atamanchemicals.comresearchgate.netoup.com
This coordination results in a complex with the formula [Co(H₂O)₄Cl₂]·2H₂O. research-solution.com The distortion from a perfect octahedral geometry is evident from the bond lengths and angles within the coordination sphere. X-ray diffraction studies have provided precise measurements of the unit cell parameters for this monoclinic crystal.
Table 1: Crystallographic Data for this compound (CoCl₂·6H₂O)
| Parameter | Value (Source 1) researchgate.net | Value (Source 2) oup.com |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m | C2/m |
| a | 10.34 Å | 10.380(2) Å |
| b | 7.06 Å | 7.048(1) Å |
| c | 6.67 Å | 6.626(1) Å |
| β | 122° 20' | 122.01(1)° |
The system of cobalt (II) chloride includes other stable hydrates, each with a distinct crystal structure. These different hydrates can be considered structural polymorphs in a broader sense. Upon heating, the hexahydrate loses water molecules to form lower hydrates, such as the dihydrate (CoCl₂·2H₂O), before becoming anhydrous. chemicalbook.comscielo.br A tetrahydrate (CoCl₂·4H₂O) has also been identified, though it is reportedly difficult to crystallize. oup.com
The dihydrate and tetrahydrate also feature monoclinic crystal structures but with different space groups and unit cell parameters, reflecting their unique atomic arrangements. chemicalbook.comoup.com In the monoclinic dihydrate, the octahedral symmetry around the cobalt atom is maintained by the sharing of chloride atoms between two cobalt centers. chemicalbook.comatamanchemicals.com The tetrahydrate also has a slightly distorted octahedral geometry around the Co²⁺ ion, but with the two chloride ions located in a cis-position, unlike the trans-arrangement in the hexahydrate. oup.com
Table 2: Crystallographic Data for Dichlorocobalt Dihydrate and Tetrahydrate
| Compound | Dichlorocobalt Dihydrate (CoCl₂·2H₂O) | Dichlorocobalt Tetrahydrate (CoCl₂·4H₂O) oup.com |
|---|---|---|
| Crystal System | Monoclinic chemicalbook.com | Monoclinic |
| Space Group | - | P2₁/a |
| a | - | 11.548(1) Å |
| b | - | 9.342(1) Å |
| c | - | 6.056(1) Å |
| β | - | 110.79(1)° |
The transitions between these hydrated forms are influenced by temperature and relative humidity. scielo.br For instance, the hexahydrate is stable below 51.25 °C in aqueous solutions, while the dihydrate forms between 51.25 °C and 120.2 °C. wikipedia.org These phase transitions involve significant reorganization of the crystal structure, driven by the loss of water molecules and the rearrangement of the coordination sphere around the cobalt ion. The study of these structural distortions and polymorphic variations is crucial for understanding the chemical and physical properties of these compounds.
Electronic Structure, Spectroscopic Analysis, and Magnetism of Dichlorocobalt Hexahydrate
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Dichlorocobalt Hexahydrate
The electronic spectrum of this compound, CoCl₂·6H₂O, is characterized by absorption bands in the ultraviolet and visible regions, which are primarily due to electronic transitions within the d-orbitals of the cobalt(II) ion. In its hydrated form, the cobalt ion exists as the complex cation trans-[CoCl₂(H₂O)₄]⁺. bris.ac.ukscirp.org The characteristic pink or rose-red color of the solid and its aqueous solutions is a direct consequence of these electronic transitions. wikipedia.org
A study of CoCl₂·6H₂O reported absorption bands centered at 205.7 nm (48614 cm⁻¹) and 512 nm (19531 cm⁻¹). uobaghdad.edu.iq The band at 512 nm is attributed to the d-d electronic transition. uobaghdad.edu.iq Another study on a 0.2100 M stock solution of cobalt(II) chloride hexahydrate found the highest absorbance value at an average wavelength of 511.02 nm. ukessays.com Dilutions of this stock solution also showed maximum absorbance around this wavelength. ukessays.com For the trans-[CoCl₂(H₂O)₄] complex, a prominent absorption is seen in the 250-500 nm range with a maximum at 430 nm, assigned to the ⁴T₁g(F) → ⁴T₂g(P) transition. A weaker transition, appearing as a shoulder at 560 nm, is assigned to the ⁴T₁g(F) → ⁴A₂g transition. researchgate.net
Application of Ligand Field Theory to Interpret d-d Transitions
Ligand field theory is essential for explaining the electronic spectra of transition metal complexes like this compound. bris.ac.ukpearson.commit.edu In an octahedral environment, the five degenerate d-orbitals of the free Co²⁺ ion split into two sets of different energies: a lower-energy t₂g triplet and a higher-energy e_g doublet. lasalle.edu The energy difference between these sets is denoted as Δo (the octahedral splitting energy).
For Co²⁺, a d⁷ ion, in a high-spin octahedral complex, the electronic configuration is t₂g⁵e_g². The absorption of light can promote an electron from a lower energy level to a higher one, resulting in the observed d-d transitions. The color of the complex is determined by the wavelengths of light it absorbs. pearson.com
The main absorption band in the visible spectrum of [Co(H₂O)₆]²⁺ (and similarly for trans-[CoCl₂(H₂O)₄]⁺) is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition. The structure of this band can be complex due to spin-orbit coupling and the possibility of spin-forbidden transitions. researchgate.net
Influence of Coordination Environment and Solvation on Electronic Spectra
The coordination environment and solvation significantly impact the electronic spectrum of cobalt(II) chloride. This phenomenon is known as solvatochromism. researchgate.net The ligands surrounding the central metal ion influence the magnitude of the d-orbital splitting (Δ). pearson.com Water is considered a stronger field ligand than chloride. bris.ac.ukpearson.com
When this compound is dissolved in water, it forms the pink octahedral [Co(H₂O)₆]²⁺ complex. bu.edu However, changing the solvent or the concentration of chloride ions can lead to the formation of other species, most notably the tetrahedral [CoCl₄]²⁻ complex, which is blue. pearson.com This change in coordination from octahedral to tetrahedral results in a significant shift in the absorption bands to longer wavelengths (lower energy). pearson.com
The color change of cobalt chloride solutions in different solvents is a classic example of this effect. In polar aprotic solvents like acetone (B3395972), DMF, and acetonitrile, blue solutions containing tetrahedral complexes are formed, showing absorption bands in the range of 580-700 nm. researchgate.net In protic solvents like alcohols, the color and spectra can indicate a mixture of octahedral and tetrahedral species. researchgate.net For instance, an ethanol (B145695) solution of cobalt chloride is bluish-pink. researchgate.net The equilibrium between these differently coordinated species is also temperature-dependent, with higher temperatures often favoring the formation of the tetrahedral complex. wikipedia.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for characterizing the functional groups and bonding within this compound. uobaghdad.edu.iqresearchgate.netsemanticscholar.org The spectra are dominated by vibrations associated with the coordinated water molecules and the cobalt-ligand bonds.
In the IR spectrum of CoCl₂·6H₂O, several key absorption bands are observed. A broad, intense band in the high-frequency region, typically around 3410-3425 cm⁻¹, is attributed to the symmetric and asymmetric valence vibrations of the O-H bonds in the water molecules. researchgate.netsemanticscholar.org A shoulder at approximately 3180-3185 cm⁻¹ is assigned as an overtone of the H₂O bending vibration. researchgate.net The deformation scissor vibrational mode of water molecules appears as a strong band around 1628-1650 cm⁻¹. researchgate.netsemanticscholar.org
The lower frequency region of the IR spectrum provides information about the librational modes of the coordinated water molecules (rocking, wagging, and twisting) and the metal-ligand stretching vibrations. researchgate.netresearchgate.net Bands assigned to OH₂ rocking and wagging modes have been identified. researchgate.net The Co-Cl stretching vibration is also found in this region. researchgate.net A study identified fundamental vibrational bands at various wavenumbers, including 615, 685, 795, 1115, 1340, 1375, 1616.35, and 3364 cm⁻¹. uobaghdad.edu.iq
Raman spectroscopy complements IR spectroscopy and is also used to study the vibrational modes of cobalt chloride hydrates. uobaghdad.edu.iqiphy.ac.cn The activity of vibrational modes in both IR and Raman can provide insights into the symmetry of the molecule. uobaghdad.edu.iq
The table below summarizes some of the key vibrational frequencies observed for this compound.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| O-H Stretching | 3410 - 3425 | researchgate.netsemanticscholar.org |
| Overtone of H₂O Bending | 3180 - 3185 | researchgate.net |
| H₂O Bending (Scissor) | 1628 - 1650 | researchgate.netsemanticscholar.org |
| OH₂ Rocking/Wagging | - | researchgate.net |
| Various Fundamental Bands | 615, 685, 795, 1115, 1340, 1375, 1616.35, 3364 | uobaghdad.edu.iq |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State and Electronic Configuration
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic transition metal complexes like those of cobalt(II). letslab.com
Cobalt(II) is a d⁷ ion and can exist in either a high-spin (S=3/2) or a low-spin (S=1/2) state, depending on the ligand field strength. researchgate.net In octahedral complexes with weak-field ligands like water and chloride, Co(II) is typically in the high-spin state. acs.org This is the case for this compound, where the Co²⁺ ion has three unpaired electrons.
EPR studies can confirm the high-spin state and provide detailed information about the electronic structure and the local environment of the Co²⁺ ion. The g-tensor and hyperfine coupling constants obtained from EPR spectra are sensitive to the symmetry of the complex and the nature of the metal-ligand bonds. While specific EPR data for solid CoCl₂·6H₂O is mentioned in some sources, detailed spectral parameters are often studied in the context of Co(II) doped into other host lattices or in various complex forms. letslab.com For instance, studies on other low-spin Co(II) systems in different geometries have reported g-values and hyperfine coupling constants that are characteristic of the specific electronic ground state. researchgate.net
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States of Cobalt
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the elemental composition and electronic states of materials. wikipedia.orgcovalentmetrology.com
XAS is element-specific and provides information on the local atomic structure and electronic state of the absorbing atom. wikipedia.orgcovalentmetrology.com For cobalt compounds, the Co L-edge (excitation of 2p electrons) and K-edge (excitation of 1s electrons) spectra are studied. Theoretical and experimental XAS studies of aqueous solutions of CoCl₂ have been performed to identify the different species present, such as [Co(H₂O)₆]²⁺ and [Co(H₂O)₆₋ₓClₓ]⁽²⁻ˣ⁾⁺. chemrxiv.org The L-edge spectrum shows distinct L₃ and L₂ bands due to spin-orbit coupling. chemrxiv.org The fine structure of these bands, particularly the L₃ band, is sensitive to the coordination geometry (octahedral vs. tetrahedral) and the number of chloride ligands. chemrxiv.org Theoretical calculations suggest that the XAS spectrum of a 1M CoCl₂ solution is best represented by the hexaaqua complex [Co(H₂O)₆]²⁺, indicating it is the dominant species. chemrxiv.org
XPS provides information about the elemental composition and oxidation states of the elements on the surface of a sample. By measuring the kinetic energy of photoelectrons ejected by X-ray irradiation, one can determine their binding energies, which are characteristic of the element and its chemical environment. XPS can be used to confirm the +2 oxidation state of cobalt in this compound and to study changes in the electronic environment upon dehydration or complex formation.
Investigation of Magnetic Susceptibility and Magnetic Ordering in this compound and its Complexes
This compound is a paramagnetic substance due to the presence of unpaired electrons in the d-orbitals of the Co²⁺ ion. chemedx.org Its magnetic properties, particularly its magnetic susceptibility, have been the subject of numerous studies. wikipedia.orgaps.org
The magnetic susceptibility of a material indicates how it responds to an applied magnetic field. Paramagnetic materials are attracted to a magnetic field. chemedx.org The effective magnetic moment (μ_eff) can be calculated from magnetic susceptibility measurements and provides insight into the number of unpaired electrons. For a high-spin d⁷ ion like Co²⁺ in an octahedral field, there are three unpaired electrons, leading to a significant magnetic moment.
At very low temperatures, some cobalt chloride hydrates exhibit magnetic ordering. For example, the dihydrate, CoCl₂·2H₂O, becomes antiferromagnetic at a Néel temperature (T_N) of 2.3 K. In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion. The magnetic susceptibility of CoCl₂·6H₂O has been measured, and its transition to an antiferromagnetic state has been studied using proton magnetic resonance. cdnsciencepub.com The transition temperature was found to be a complex function of the applied magnetic field and crystal orientation. cdnsciencepub.com
The magnetic behavior can be influenced by changes in the coordination sphere. For example, complexes of CoCl₂ with organic ligands like triphenylphosphine (B44618) also exhibit magnetic ordering at low temperatures. acs.org
The table below provides a summary of the magnetic properties of this compound.
| Property | Value/Description | Reference |
| Magnetic Behavior | Paramagnetic at room temperature | chemedx.org |
| Molar Magnetic Susceptibility (χ_m) | +12,660·10⁻⁶ cm³/mol | wikipedia.org |
| Low-Temperature Ordering | Antiferromagnetic | cdnsciencepub.com |
| Néel Temperature (T_N) | ~2.29 K | cdnsciencepub.com |
Paramagnetic Behavior and Spin Crossover Phenomena
This compound, with the formula [Co(H₂O)₄Cl₂]·2H₂O, is a well-documented paramagnetic compound. This property arises from the electronic configuration of the central cobalt(II) ion. The Co(II) ion has a d⁷ electronic configuration. In the octahedral crystal field created by the four water molecules and two chloride ligands, these d-electrons occupy the orbitals in a way that maximizes the number of unpaired electrons. This results in a high-spin state with three unpaired electrons, which is the fundamental reason for the compound's paramagnetic nature, causing it to be attracted to a magnetic field. chemedx.orgchemedx.org
While spin crossover (SCO) is a phenomenon observed in some cobalt(II) complexes, where a transition between a high-spin and a low-spin state can be induced by external stimuli like temperature or pressure, there is no evidence to suggest that this compound exhibits this behavior. uni-muenchen.dersc.org Its high-spin configuration with three unpaired electrons remains stable under typical conditions. chemedx.org
Magnetic Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Electron Configuration of Co(II) | d⁷ | Determines the magnetic properties of the complex. |
| Spin State | High-Spin | The ligand field is not strong enough to cause electron pairing. |
| Unpaired Electrons | 3 | The direct source of the compound's paramagnetism. chemedx.org |
| Magnetic Behavior | Paramagnetic | The compound is attracted to an external magnetic field. chemedx.org |
Temperature-Dependent Magnetic Studies
The magnetic properties of this compound are highly dependent on temperature. While it behaves as a paramagnet at room temperature, it undergoes a phase transition to an antiferromagnetic state at a very low temperature. aip.orgaip.org This transition occurs at the Néel temperature (Tɴ), which has been determined to be approximately 2.29 K. aip.orgresearchgate.net Below this temperature, the magnetic moments of the adjacent Co(II) ions align in an antiparallel fashion, leading to a cancellation of the net magnetic moment.
Detailed studies have shown that the transition from the paramagnetic to the antiferromagnetic phase is gradual. cdnsciencepub.com The exact transition temperature is a complex function of the applied external magnetic field and the crystal's orientation relative to that field. cdnsciencepub.com In the vicinity of the Néel temperature, short-range ordering effects have been observed, which are indicated by an unusual broadening of magnetic resonance lines. cdnsciencepub.com Furthermore, below 2.06 K, a phenomenon known as "spin-flopping" can be observed, which is a characteristic feature of some antiferromagnets in an applied magnetic field. aip.org The magnetic behavior of this compound has been successfully analyzed using the 2-dimensional (quadratic) XY model, which has provided values for the intralayer exchange energy. researchgate.net
Low-Temperature Magnetic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Néel Temperature (Tɴ) | ~2.29 K | aip.orgresearchgate.net |
| Magnetic State below Tɴ | Antiferromagnetic | aip.orgaip.org |
| Intralayer Exchange Constant (J/k) | -2.05 ± 0.05 K | researchgate.net |
| Spin-Flop Transition | Observed below 2.06 K | aip.org |
Coordination Chemistry Dynamics and Reactivity of Dichlorocobalt Hexahydrate
Thermal Decomposition Pathways and Products of Dichlorocobalt Hexahydrate
Thermogravimetric Analysis (TGA) for Dehydration and Degradation Profiles
Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition behavior of hydrated compounds. For this compound (CoCl₂·6H₂O), TGA reveals a multi-step dehydration process upon heating. The water of hydration is lost in discrete stages, corresponding to the formation of lower hydrates before the anhydrous salt is obtained.
The thermal dehydration of CoCl₂·6H₂O typically proceeds through three main steps:
The initial and most significant mass loss corresponds to the removal of four water molecules, transforming the hexahydrate into the dihydrate.
Subsequent heating leads to the loss of a fifth water molecule, resulting in the formation of the monohydrate.
The final water molecule is removed at higher temperatures to yield anhydrous cobalt(II) chloride.
Studies have shown that the dehydration process occurs in successive stages, which can be clearly separated and analyzed. uq.edu.au For instance, it has been observed that heating the hexahydrate at 120°C for 230 minutes results in the formation of cobalt(II) chloride dihydrate (CoCl₂·2H₂O). researchgate.net Prolonging the heating at the same temperature for 360 minutes leads to the monohydrate (CoCl₂·H₂O). researchgate.net Complete dehydration to the anhydrous form (CoCl₂) can be achieved by heating at 220°C. researchgate.net The decomposition of the hexahydrate to the dihydrate, then to the monohydrate, and finally to the anhydrous salt occurs at approximately 52-56°C, 100°C, and 120-140°C, respectively.
The dehydration profile can be summarized in the following table:
| Dehydration Step | Temperature Range (°C) | Water Molecules Lost | Theoretical Mass Loss (%) | Resulting Product |
| CoCl₂·6H₂O → CoCl₂·2H₂O + 4H₂O | ~50 - 90 | 4 | 30.28% | Dichlorocobalt dihydrate |
| CoCl₂·2H₂O → CoCl₂·H₂O + H₂O | ~90 - 120 | 1 | 7.57% | Dichlorocobalt monohydrate |
| CoCl₂·H₂O → CoCl₂ + H₂O | ~120 - 220 | 1 | 7.57% | Anhydrous Dichlorocobalt |
Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference, providing quantitative data on endothermic and exothermic processes. scribd.com For this compound, DSC analysis complements TGA by quantifying the enthalpy changes (ΔH) associated with the dehydration steps, which are endothermic events (requiring heat input).
The dehydration of CoCl₂·6H₂O shows distinct endothermic peaks in a DSC thermogram, each corresponding to a specific water loss event. The enthalpy values for the successive loss of 4, 1, and 1 mole of water have been determined to be 81.5 kJ mol⁻¹, 19.8 kJ mol⁻¹, and 98.1 kJ mol⁻¹, respectively. uq.edu.au
| Dehydration Process | Enthalpy Change (ΔH) (kJ mol⁻¹) |
| CoCl₂·6H₂O(s) → CoCl₂·2H₂O(s) + 4H₂O(g) | 81.5 |
| CoCl₂·2H₂O(s) → CoCl₂·H₂O(s) + H₂O(g) | 19.8 |
| CoCl₂·H₂O(s) → CoCl₂(s) + H₂O(g) | 98.1 |
Beyond dehydration, DSC can identify other phase transitions. The hexahydrate is reported to melt at approximately 86°C, while the dihydrate melts at 100°C. nih.gov It is important to note that upon rapid heating, these hydrates can partially melt into a mixture of the next lower hydrate (B1144303) and a saturated solution. nih.gov The anhydrous form of cobalt(II) chloride has a much higher melting point of around 726°C (999 K). nih.govyoutube.com DSC studies on the anhydrous material have also revealed a solid-state phase transition occurring approximately 20 K below its melting point, with an associated enthalpy change of 9.6 kJ mol⁻¹. youtube.com
Reactivity in Non-Aqueous Solvent Systems
The reactivity and coordination chemistry of dichlorocobalt are markedly different in non-aqueous solvents compared to water. In aqueous solutions, the cobalt(II) ion typically exists as the pink, octahedral hexaquacobalt(II) complex, [Co(H₂O)₆]²⁺. However, in non-aqueous systems or in the presence of high concentrations of chloride ions, the equilibrium can shift to favor the formation of different species, often accompanied by a distinct color change.
A well-known characteristic is the formation of the tetrahedral tetrachlorocobaltate(II) complex, [CoCl₄]²⁻, which is intensely blue. atamanchemicals.com This transformation is readily observed in various non-aqueous solvents.
Alcohols: In solvents like ethanol (B145695), the solid dihydrate dissolves to form a blue-purple solution. acs.org Anhydrous cobalt chloride can be recrystallized from boiling methanol, with diethyl ether used to induce crystallization. nih.gov
Acetone (B3395972): The blue color of the [CoCl₄]²⁻ complex can be enhanced by the addition of acetone to a solution containing cobalt(II) and chloride ions. mdpi.com Acetone can also be used to precipitate cobalt complexes from solution. nih.gov
Other Solvents: The anhydrous salt is also soluble in ether and pyridine. acs.org
This reactivity is central to the use of cobalt chloride as a water indicator; the equilibrium between the pink hydrated form and the blue anhydrous form is shifted by the presence of water. researchgate.net In non-aqueous organic synthesis, anhydrous cobalt(II) chloride acts as a weak Lewis acid and is a precursor for various catalysts. For instance, it can be used as a catalyst in Grignard reactions to promote coupling with organic halides. acs.org
Photochemical Reactivity and Light-Induced Transformations
While this compound itself is not strongly photoactive, cobalt(II) chloride serves as a crucial precursor and catalyst in various photochemical reactions, particularly under visible light irradiation. Its photochemical reactivity is typically realized when it is part of a coordination complex, which can be formed in situ.
A significant area of research is its application in the photocatalytic reduction of carbon dioxide (CO₂). In these systems, a photosensitizer (like a ruthenium complex) absorbs light and transfers an electron to the cobalt(II) center. This generates a reduced Co(I) complex, which is the catalytically active species for CO₂ reduction.
Mechanism: Under light irradiation, a photocatalyst becomes excited and transfers an electron to a Co(II) complex, generating a Co(I) intermediate. This highly reactive species can then activate CO₂ or participate in other chemical transformations.
Complex Formation: The photochemical behavior is highly dependent on the ligands coordinated to the cobalt center. For example, tris(bipyridine)cobalt(II) chloride complexes have been studied for their ability to absorb visible light and catalyze CO₂ reduction. researchgate.net The formation of these complexes in solution leads to distinct UV-vis absorption spectra with strong metal-to-ligand charge transfer (MLCT) bands. researchgate.net
Solvent Effects: The efficiency and pathway of these photochemical reactions are strongly influenced by the solvent system, which affects the stability and reactivity of the intermediate cobalt species.
These light-induced transformations demonstrate that while CoCl₂ itself is primarily a ground-state reactant, it plays a vital role in harnessing light energy for chemical synthesis when combined with suitable ligands and photosensitizers.
Theoretical and Computational Investigations of Dichlorocobalt Hexahydrate
Density Functional Theory (DFT) Calculations for Dichlorocobalt Hexahydrate and Its Complexes
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of transition metal complexes like this compound. google.comarxiv.org By approximating the many-body electronic wavefunction with the electronic density, DFT offers a balance between computational cost and accuracy. google.com
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. These theoretical spectra can be compared with experimental data to confirm the predicted structure and to assign specific spectral bands to the vibrational motions of the atoms.
Table 1: Representative Theoretical Vibrational Frequencies for a trans-[CoCl₂(H₂O)₄] Complex (Note: This is an illustrative table based on typical DFT results for similar aquated metal halides. Actual values can vary with the level of theory.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3400 - 3600 | Symmetric and asymmetric stretching of water ligands |
| δ(H-O-H) | 1600 - 1650 | Bending mode of coordinated water |
| ρ(H₂O) | 600 - 800 | Rocking mode of coordinated water |
| ν(Co-O) | 350 - 450 | Stretching of cobalt-oxygen bonds |
| ν(Co-Cl) | 250 - 350 | Stretching of cobalt-chlorine bonds |
DFT calculations are instrumental in elucidating the electronic structure and magnetic properties of this compound. The cobalt(II) ion in this complex has a d⁷ electronic configuration. In an octahedral ligand field, these electrons occupy the t₂g and eg orbitals. Because water is a weak-field ligand, a high-spin configuration is expected, leading to unpaired electrons and paramagnetic behavior. doubtnut.comstudy.com
DFT can be used to calculate the distribution of electron density, the energies of the molecular orbitals, and the resulting magnetic moment. The calculated magnetic moment can be compared with experimental values to validate the electronic configuration. For high-spin octahedral Co(II), a significant orbital contribution to the magnetic moment is often observed, which can also be investigated computationally. researchgate.net
Semi-empirical calculations on the trans-[CoCl₂(H₂O)₄] chromophore have been used to analyze its electronic energy levels and interpret its polarized absorption spectra. scirp.orgscirp.org These studies, which align with the principles of DFT, provide a detailed picture of the crystal-field splitting of the d-orbitals.
Table 2: Calculated Electronic and Magnetic Properties of a Model trans-[CoCl₂(H₂O)₄] Complex (Note: Illustrative data.)
| Property | Calculated Value |
| Electronic Configuration | High-spin d⁷ (t₂g⁵ eg²) |
| Number of Unpaired Electrons | 3 |
| Spin-Only Magnetic Moment (μ_so) | ~3.87 Bohr Magnetons |
| Calculated Magnetic Moment (with orbital contribution) | 4.7 - 5.2 Bohr Magnetons |
| HOMO-LUMO Gap | Varies with functional |
A detailed analysis of the molecular orbitals (MOs) from DFT calculations reveals the nature of the bonding between the cobalt ion and its ligands. The interaction involves the donation of electron density from the lone pairs of the oxygen atoms in the water molecules and the chloride ions to the vacant d-orbitals of the cobalt(II) ion. The resulting MO diagram shows bonding, non-bonding, and anti-bonding orbitals. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the reactivity and electronic transitions of the complex. nih.gov
The bonding in trans-[CoCl₂(H₂O)₄] can be characterized by the degree of covalent and ionic character in the Co-O and Co-Cl bonds. DFT can quantify this by analyzing the composition of the molecular orbitals and the charge distribution on the atoms.
While this compound itself is not a primary catalyst, computational studies of related cobalt complexes provide a framework for understanding its potential reactivity. DFT is widely used to investigate reaction mechanisms, such as ligand exchange processes or redox reactions. pnas.org For example, the substitution of water ligands by other species can be modeled to determine the activation energies and reaction pathways. pnas.org
Computational studies on cobalt-catalyzed reactions often explore the role of the metal center in activating substrates and facilitating bond formation or cleavage. researchgate.netmdpi.com These studies can map out the entire catalytic cycle, identifying key intermediates and transition states. While specific catalytic applications of this compound are not extensively documented, DFT provides the methodology to explore such possibilities theoretically.
Molecular Dynamics (MD) Simulations for Solution Behavior and Hydration Shells
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dtic.mil For this compound dissolved in water, MD simulations are invaluable for understanding the structure and dynamics of the hydration shells around the cobalt(II) and chloride ions.
In aqueous solution, the [Co(H₂O)₆]²⁺ cation is the predominant cobalt species. MD simulations can determine the radial distribution functions (RDFs) for Co-O, Co-H, and O-H pairs, which provide information about the average distances and coordination numbers of the water molecules surrounding the cobalt ion. researchgate.net These simulations typically show a well-defined first hydration shell containing six water molecules, consistent with an octahedral coordination. researchgate.net A second, more diffuse hydration shell is also often observed. researchgate.netrsc.org
MD simulations also provide insights into the dynamics of the hydration shells, such as the residence time of water molecules in the first coordination sphere and the mechanism of water exchange. nih.gov The presence of chloride ions in the solution can influence the structure of these hydration shells. chemrxiv.org
Table 3: Typical Parameters from MD Simulations of Aqueous Cobalt(II) Chloride (Note: Values are illustrative and depend on the force field and simulation conditions.)
| Parameter | Typical Value |
| First Shell Co-O Distance | ~2.1 Å |
| First Shell Coordination Number | 6 |
| Second Shell Co-O Distance | ~4.1 Å |
| Water Residence Time (First Shell) | Picoseconds to Nanoseconds |
Ab Initio and Semi-Empirical Methods for Electronic Structure Calculation
Beyond DFT, other quantum mechanical methods are used to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide benchmark results for smaller systems or fragments of the complex.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. kaust.edu.sa These methods are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescales. However, their accuracy can be less reliable, particularly for transition metal complexes where electron correlation effects are significant. kaust.edu.saresearchgate.netscispace.com Nevertheless, semi-empirical methods have been successfully applied to study the electronic states of the trans-[CoCl₂(H₂O)₄] chromophore, demonstrating their utility in interpreting spectroscopic data. scirp.orgscirp.org The choice between these methods depends on the desired balance between accuracy and computational feasibility for the specific property being investigated. rsc.org
Machine Learning Approaches for Predicting this compound Properties and Reactivity
The application of machine learning (ML) in computational chemistry and materials science has emerged as a powerful tool for accelerating the discovery and characterization of new materials. acs.org For a compound such as this compound, ML models can be trained on existing experimental and computational data to predict a wide range of properties and its reactivity in various chemical environments. This data-driven approach has the potential to significantly reduce the time and computational cost associated with traditional quantum mechanical calculations. nih.govresearchgate.net
Machine learning models for materials science are typically trained on large datasets that include the chemical composition, structure, and experimentally or computationally determined properties of various materials. researchgate.net In the context of this compound, relevant input features for an ML model could include atomic and ionic radii, electronegativity, ionization energies of cobalt and chlorine, as well as structural information like bond lengths and angles. The output of the model would be the predicted properties of interest.
A variety of machine learning algorithms can be employed for these predictive tasks. For instance, regression models are well-suited for predicting continuous properties like lattice parameters and melting points. springerprofessional.de Classification algorithms can be used to predict categorical properties, such as the crystal system or the outcome of a particular reaction. The performance of these models is typically evaluated using metrics such as the coefficient of determination (R²) and root-mean-square error (RMSE) for regression tasks, and accuracy or the area under the receiver operating characteristic (ROC) curve for classification tasks. uss.clmdpi.com
The development of machine-learned potentials (MLPs) represents a significant advancement in the field. aps.org These potentials are trained on data from high-fidelity quantum mechanical calculations, such as density functional theory (DFT), and can then be used to perform large-scale molecular dynamics simulations with near-DFT accuracy at a fraction of the computational cost. aps.orgarxiv.org For this compound, an MLP could be developed to study its dynamic behavior, such as dehydration processes or interactions with other molecules.
The following table provides a hypothetical example of how different machine learning models could be applied to predict various properties of this compound, along with potential performance metrics based on studies of similar materials.
| Property to be Predicted | Machine Learning Model | Potential Input Features | Potential Performance Metric |
|---|---|---|---|
| Lattice Parameters | Gradient Boosting Regressor | Ionic radii, electronegativity, crystal system | R² > 0.90, RMSE < 0.1 Å |
| Melting Point | Random Forest Regressor | Lattice energy, coordination number, hydration state | R² > 0.85, RMSE < 20 K |
| Band Gap | Neural Network | Electronic configuration, crystal field splitting energy | R² > 0.92, RMSE < 0.1 eV |
| Reactivity in a Specific Reaction | Support Vector Machine (Classification) | Molecular descriptors of reactants, reaction conditions (temperature, pressure) | Accuracy > 90% |
Detailed Research Findings
While specific machine learning studies focused solely on this compound are not extensively documented in the public domain, research on analogous cobalt compounds and metal halides provides valuable insights into the potential applications and expected outcomes of such an approach.
For instance, machine learning models have been successfully developed to predict the properties of various cobalt-containing materials. A study on cobalt- and nickel-catalyzed borylation reactions demonstrated that a Random Forest algorithm could predict high-yield reactions with a high degree of accuracy, achieving an area under the ROC curve of 0.93 for cobalt-catalyzed reactions. uss.cl This suggests that similar models could be developed to predict the reactivity of this compound in different chemical transformations.
In the broader context of metal halides, machine learning methods have been employed to predict the physical properties of double halides. springerprofessional.deresearchgate.net These studies have shown that ensemble algorithms, such as gradient boosting and extra trees regressors, can accurately predict crystal lattice parameters and melting points. springerprofessional.de For example, when estimating melting points of various halide compositions, the average absolute errors determined by cross-validation were in the range of 29–52 K. springerprofessional.de
Furthermore, research on metal halide perovskites has utilized hierarchical machine learning approaches with convolutional neural networks to predict electronic properties. researchgate.net This methodology has achieved impressive accuracy, with root-mean-square errors for lattice constants, octahedral angle, and bandgap for the metal halide perovskites being 0.01 Å, 5°, and 0.02 eV, respectively. researchgate.net These findings highlight the potential for developing highly accurate predictive models for the electronic structure of this compound.
The following table summarizes some of the key findings from machine learning studies on related cobalt compounds and metal halides, which can serve as a benchmark for future research on this compound.
| Material/System | Property Predicted | Machine Learning Model | Key Finding/Performance |
|---|---|---|---|
| Cobalt-catalyzed borylation reactions | Reaction Yield (High vs. Low) | Random Forest | Area under the ROC curve of 0.93. uss.cl |
| Double Halides | Melting Point | Ensemble algorithms (e.g., Gradient Boosting) | Average absolute error of 29–52 K. springerprofessional.de |
| Metal Halide Perovskites | Band Gap | Hierarchical Convolutional Neural Network | Root-mean-square error of 0.02 eV. researchgate.net |
| Elemental Cobalt | Interatomic Potential | Quadratic Spectral Neighbor Analysis Potential (q-SNAP) | Enabled large-scale simulations with near-DFT accuracy. aps.orgarxiv.org |
Applications of Dichlorocobalt Hexahydrate in Advanced Materials Science and Catalysis Academic Research Focus
Dichlorocobalt Hexahydrate as a Precursor for Cobalt-Based Nanomaterials and Thin Films
The synthesis of cobalt-based nanomaterials and thin films is a significant area of research where this compound is frequently employed as a starting material. The ability to control the size, morphology, and crystal structure of these materials at the nanoscale allows for the tuning of their physical and chemical properties for specific technological applications.
This compound is a common precursor for the synthesis of various cobalt oxides, most notably cobalt(II,III) oxide (Co₃O₄) and cobalt(II) oxide (CoO). These oxides are classified as advanced ceramics and are investigated for their potential in catalysis, gas sensing, and energy storage. The synthesis of these materials from this compound can be achieved through several methods, including:
Precipitation: This method involves the reaction of an aqueous solution of this compound with a precipitating agent, such as sodium hydroxide (B78521) or ammonia, to form cobalt hydroxide. This intermediate is then subjected to calcination at elevated temperatures to yield cobalt oxide nanoparticles.
Sol-Gel Synthesis: In this process, a colloidal suspension (sol) is formed from the precursor, which then undergoes a transition to a gel-like network. Subsequent drying and heat treatment of the gel produce the desired ceramic material.
Hydrothermal/Solvothermal Synthesis: These techniques involve the crystallization of the desired material from a solution at elevated temperatures and pressures. The use of different solvents can influence the morphology and properties of the resulting nanoparticles.
The final properties of the synthesized cobalt oxides are highly dependent on the reaction parameters. For instance, the pH of the reaction medium and the calcination temperature can significantly affect the crystallinity and particle size of the resulting cobalt oxide.
Cobalt is a ferromagnetic material, and its compounds and alloys are integral to the development of magnetic data storage and spintronic devices. This compound serves as a convenient precursor for the fabrication of magnetic cobalt-based nanoparticles and thin films.
Research has shown that cobalt oxide (Co₃O₄) nanoparticles, which can be synthesized from cobalt precursors, exhibit interesting magnetic properties. While bulk Co₃O₄ is antiferromagnetic, at the nanoscale, it can display weak ferromagnetic behavior due to uncompensated surface spins and finite-size effects.
The synthesis of magnetic cobalt nanoparticles often involves the reduction of a cobalt salt in the presence of a capping agent to control particle size and prevent agglomeration. Thin films of magnetic cobalt alloys can be deposited by various techniques, including electrodeposition from a bath containing this compound.
Role of this compound in Homogeneous and Heterogeneous Catalysis
Cobalt compounds are known for their catalytic activity in a variety of chemical transformations. This compound can be used directly as a catalyst in homogeneous systems or as a precursor to prepare solid-supported heterogeneous catalysts.
In the realm of organic synthesis, cobalt catalysts are valued for their ability to promote a range of reactions, including oxidations and polymerizations. This compound, often in conjunction with other reagents, can act as an effective catalyst.
Oxidation of Alcohols: Cobalt-based catalysts have been shown to be effective in the oxidation of alcohols to carbonyl compounds. For example, a cobalt(II) complex has been used to catalyze the oxidation of various alcohols to carboxylic acids and ketones using hydrogen peroxide as the oxidant. electrochemsci.orgresearchgate.net In some systems, the presence of additives can enhance the catalytic activity and selectivity.
Interactive Data Table: Cobalt-Catalyzed Oxidation of Alcohols
| Substrate | Catalyst System | Oxidant | Product | Yield (%) |
| Benzyl alcohol | Co(II) complex | H₂O₂ | Benzoic acid | 76 |
| 4-Chlorobenzyl alcohol | Co(II) complex | H₂O₂ | 4-Chlorobenzoic acid | 74 |
| 1-Phenylethanol | Co(II) complex | H₂O₂ | Acetophenone | 95 |
Polymerization of Olefins: Cobalt complexes derived from this compound are also utilized as catalysts for the polymerization of olefins, such as ethylene (B1197577). The catalytic activity and the properties of the resulting polymer are influenced by the ligand structure of the cobalt complex and the reaction conditions. For instance, unsymmetrical 2,6-bis(imino)pyridylcobalt(II) chloride precatalysts have been shown to polymerize ethylene to highly linear polyethylene. nih.gov
For many industrial applications, heterogeneous catalysts are preferred due to their ease of separation from the reaction mixture. This compound is a widely used precursor for the preparation of supported cobalt catalysts, where cobalt nanoparticles are dispersed on a high-surface-area support material.
A prominent application of supported cobalt catalysts is in the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). The support material, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or carbon-based materials, plays a crucial role in the catalyst's performance by influencing the dispersion of cobalt particles and the interaction between the metal and the support. mdpi.comrsc.orgsigmaaldrich.comresearchgate.netosti.govmdpi.comrsc.orgmt.comazom.comresearchgate.net
Interactive Data Table: Performance of Supported Cobalt Catalysts in Fischer-Tropsch Synthesis
| Catalyst Support | Co Loading (wt%) | CO Conversion (%) | C₅+ Selectivity (%) |
| Carbon Nanotubes (CNT) | 15 | 13.1 | - |
| Activated Carbon (AC) | 15 | 6.7 | High |
| Carbon Nanofiber (CNF) | 15 | 18.7 | High |
| Mesoporous Alumina (MA) | 15 | 64.76 | 85 |
| SBA-15 (Silica) | 15 | 59.27 | 72.6 |
The preparation of these catalysts typically involves impregnating the support with an aqueous solution of this compound, followed by drying and calcination to convert the cobalt salt to cobalt oxide. A final reduction step is then carried out to produce the active metallic cobalt catalyst.
This compound in Electrochemical Energy Storage and Conversion Devices (e.g., battery materials, supercapacitors)
This compound is a key precursor in the synthesis of advanced materials for electrochemical energy storage devices, such as lithium-ion batteries and supercapacitors. The performance of these devices is critically dependent on the properties of the electrode materials, which can be tailored through the synthesis process.
Cobalt-based materials, including oxides, sulfides, and phosphides, are promising candidates for electrode materials due to their high theoretical specific capacitance and energy density. rsc.org this compound is a common starting material for the synthesis of these compounds through methods like hydrothermal synthesis, chemical bath deposition, and electrodeposition.
For instance, cobalt oxide (Co₃O₄) synthesized from cobalt precursors has been extensively studied as a supercapacitor electrode material, exhibiting specific capacitances ranging from several hundred to over a thousand F/g. hmicronpowder.com Cobalt sulfide (B99878) (CoSₓ) and cobalt phosphide (B1233454) (CoₓP) nanomaterials have also demonstrated excellent electrochemical performance for both supercapacitors and batteries.
In the context of lithium-ion batteries, this compound can be used as a precursor for the synthesis of cathode materials, such as lithium cobalt oxide (LiCoO₂). The synthesis of these materials often involves a solid-state reaction or a sol-gel process where the cobalt precursor is combined with a lithium salt and heated at high temperatures.
Interactive Data Table: Electrochemical Performance of Cobalt-Based Materials from this compound Precursors
| Material | Application | Synthesis Method | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Cycling Stability |
| Co₃O₄ | Supercapacitor | Gas-phase diffusion precipitation | 1140 @ 1 A/g | - | - |
| CoS | Supercapacitor | Hydrothermal | 1583 @ 1 A/g | - | Good |
| Cu-Co Sulfide | Supercapacitor | Hydrothermal | 592 @ 1 A/g | - | 90.4% retention after 3000 cycles |
| CoMnS | Supercapacitor | Electrodeposition | 3469.5 @ 1 A/g | 85.91 | 95.78% retention after 10,000 cycles |
| LiCoO₂ | Li-ion Battery | Molten-salt synthesis | - | - | Good reversible capacity |
This compound in Humidity Sensing Applications (Materials Science Perspective)
The application of this compound in humidity sensing is a subject of extensive academic research, focusing on enhancing its performance by incorporating it into various matrix materials. These advanced materials aim to improve sensitivity, response time, and stability, paving the way for more reliable and versatile humidity sensors.
Detailed Research Findings
One area of research focuses on the development of optical humidity sensors. These sensors often utilize a thin film of a polymer or a sol-gel derived silica matrix doped with this compound. The principle of operation is based on the change in the optical properties of the film, such as absorbance or transmittance, as the cobalt chloride changes its hydration state in response to varying humidity levels. For instance, research has shown that anhydrous cobalt chloride exhibits high absorption in the 550-700 nm wavelength range at low humidity, with this absorption decreasing significantly at higher humidity levels.
Another promising approach involves the fabrication of nanofibrous membranes. Electrospinning has been used to create hybrid nanofibers of materials like polyacrylonitrile (B21495) (PAN) and this compound. researchgate.net These nanofiber-based sensors offer a high surface-area-to-volume ratio, which facilitates rapid interaction with water molecules, leading to enhanced sensitivity and faster response times. In such sensors, the this compound serves a dual function: it acts as a colorimetric indicator, changing the nanofibers' color from blue to pinkish-white as relative humidity increases from 11% to 98%, and it also improves the electrical sensing performance of the material. researchgate.net
Furthermore, studies have been conducted on modifying cellulosic materials, such as cotton fabrics, with this compound using sol-gel processes. cellulosechemtechnol.ro The rate of color change of these modified fabrics is evaluated at different relative humidity levels to assess their sensing capabilities. cellulosechemtechnol.ro
The performance of these advanced sensors is characterized by several key metrics, including sensitivity, response and recovery times, linearity, and hysteresis. Research into composite materials like polyamide 66/cobalt chloride (PA66/CoCl2) nanofibrous membranes has demonstrated a clear color change from blue to pink as the relative humidity increases from 12.4% to 97.2%. doi.org These sensors also exhibit a linear response in quartz crystal microbalance (QCM) detection, with short response and recovery times (less than 65.4 seconds and 11 seconds, respectively) and low hysteresis (less than 11%). doi.org
The following interactive data tables summarize the performance of various humidity sensors based on this compound, showcasing the impact of different material compositions and sensing mechanisms.
Table 1: Performance of this compound-Based Humidity Sensors
| Sensor Material | Sensing Principle | Humidity Range (%RH) | Response Time | Recovery Time | Hysteresis | Reference |
| Polyamide 66/CoCl₂ Nanofibers | Colorimetric & QCM | 12.4 - 97.2 | < 65.4 s | < 11 s | < 11% | doi.org |
| Polyacrylonitrile/CoCl₂ Nanofibers | Colorimetric & Electrical | 11 - 98 | - | - | - | researchgate.net |
| CoCl₂ Doped Polymer Film | Optical (Absorbance) | - | - | - | - | |
| Sol-Gel Modified Cotton with CoCl₂ | Colorimetric | 12 - 86 | - | - | - | cellulosechemtechnol.ro |
Table 2: Colorimetric Response of this compound to Relative Humidity
| Relative Humidity (%RH) | Hydration State | Color |
| Low | Anhydrous (CoCl₂) | Blue |
| Medium | Dihydrate (CoCl₂·2H₂O) | Purple |
| High | Hexahydrate (CoCl₂·6H₂O) | Pink |
Environmental Interactions and Geochemical Fate of Cobalt Species Derived from Dichlorocobalt Hexahydrate Non Toxicological Aspects
Solubility and Speciation of Cobalt(II) in Aquatic Environments
The behavior of cobalt in aquatic systems is largely dictated by its solubility and chemical form, or speciation. In most terrestrial and aquatic environments, cobalt primarily exists in its stable +2 oxidation state (Co(II)) due to the extremely low solubility of Co(III) compounds. nih.govnih.gov The solubility of cobalt compounds is highly dependent on pH, with cobalt generally being more mobile and soluble in acidic solutions compared to alkaline conditions. nih.gov
In natural waters, the dissolved Co(II) ion does not remain as a simple hydrated ion (Co(H₂O)₆²⁺). Instead, it forms various inorganic and organic complexes, depending on the water's chemistry.
In Freshwater: At neutral to acidic pH, the free hydrated cobalt ion (Co²⁺) is the dominant species, often accounting for 90% or more of dissolved cobalt. jst.go.jp As the pH increases, carbonate complexes (CoCO₃) become more prevalent. ias.ac.in Other inorganic complexes with sulfate (B86663) (CoSO₄), bicarbonate (CoHCO₃⁺), and fluoride (B91410) (CoF⁺) typically represent minor fractions of the total dissolved cobalt. jst.go.jpias.ac.in
In Seawater: The high concentration of chloride ions in seawater leads to the significant formation of chloro complexes. Calculations suggest that while the free Co²⁺ ion still constitutes a major portion (around 56%), a substantial amount exists as CoCl⁺ (about 40%) and CoCl₂⁰ (about 3%). jst.go.jp
Organic Complexation: In many aquatic systems, particularly those rich in dissolved organic matter, organic complexes of cobalt are predominant. researchgate.net Studies in freshwater rivers and lakes have shown that 80-96% of total dissolved cobalt can be bound to natural organic ligands. researchgate.netosti.gov Similarly, in the open ocean, cobalt is known to form strong complexes with organic ligands. whoi.edu This complexation can significantly influence cobalt's reactivity and bioavailability.
| Cobalt Species | Percentage in Seawater jst.go.jp | Dominance in Freshwater jst.go.jpias.ac.in |
|---|---|---|
| Co²⁺ (free ion) | 56.25% | Dominant at pH < 8.2 |
| CoCl⁺ | 39.53% | Minor |
| CoCl₂⁰ | 2.76% | Minor |
| CoSO₄⁰ | 1.02% | Minor |
| CoCO₃⁰ | < 1.0% | Dominant at pH > 8.2 |
| CoHCO₃⁺ | < 1.0% | Minor |
Adsorption and Desorption of Cobalt Species on Environmental Surfaces (e.g., clays (B1170129), minerals)
Adsorption and desorption are critical processes that control the concentration of cobalt in the water column and its mobility in soils. cdc.govcore.ac.uk Cobalt ions adsorb rapidly and strongly to various environmental surfaces, including clays, metal oxides, and organic matter. cdc.gov This makes soil and sediment the ultimate sinks for much of the cobalt released into the environment. cdc.gov
The extent of adsorption is influenced by several factors:
pH: Adsorption of cobalt generally increases with increasing pH. mdpi.comresearchtrend.net At lower pH values, increased competition from protons (H⁺) for binding sites on surfaces reduces cobalt adsorption, leading to higher concentrations in the solution phase and greater mobility. cdc.govresearchtrend.net
Type of Sorbent: The mineralogy of the soil or sediment plays a key role. Clay minerals such as kaolinite (B1170537) and bentonite, as well as zeolites, have been shown to effectively adsorb cobalt. mdpi.comresearchgate.netuobaghdad.edu.iq The adsorption capacity varies significantly between different materials. For instance, Na-faujasite type zeolite has a reported maximum adsorption capacity of 93 mg/g. mdpi.com
Organic Matter: Humic acids, a component of soil organic matter, can interact with cobalt ions, forming complexes. researchgate.net The presence of humic acid can reduce the time it takes for cobalt sorption on kaolin (B608303) to reach equilibrium. researchgate.net The strong affinity of cobalt for organic matter means that soils with higher organic content can retain more cobalt. sarpublication.com
Desorption, the release of adsorbed cobalt back into the solution, is also a crucial process. The desorption of cobalt from clays is generally less readily achieved than for some other metals like cadmium. core.ac.uk Studies have shown that the longer cobalt remains sorbed to a surface, the more resistant it becomes to desorption, suggesting a transition to more stable binding forms over time. core.ac.uk The process is often pH-dependent, with acidic conditions favoring desorption. mdpi.com
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference Conditions | Source |
|---|---|---|---|
| Na-faujasite type zeolite | 93 | 0.5 g/L adsorbent, 50 mg/L initial Co | mdpi.com |
| Khiber clay (Saudi Arabia) | 4.66 | 20°C | scialert.net |
| Khiber clay (Saudi Arabia) | 5.42 | 80°C | scialert.net |
| Tabbuk clay (Saudi Arabia) | 3.94 | 20°C | scialert.net |
| Tabbuk clay (Saudi Arabia) | 4.22 | 80°C | scialert.net |
Transformation Pathways of Cobalt from Dichlorocobalt Hexahydrate in Natural Systems (e.g., hydrolysis, complexation)
Once this compound dissolves, the released Co(II) ion undergoes several transformations that determine its environmental behavior. The two primary pathways are hydrolysis and complexation.
Hydrolysis: In aqueous solutions, Co(II) ions are subject to hydrolysis, a reaction with water molecules. This process becomes more significant as pH increases. Depending on the cobalt concentration and pH, a series of mono- and polynuclear hydroxo complexes can form, such as CoOH⁺, Co(OH)₂, and Co₂OH³⁺. researchgate.net The formation of these species can influence cobalt's solubility and its tendency to adsorb to surfaces. researchgate.net
Complexation: As discussed in section 8.1, Co(II) readily forms complexes with both inorganic and organic ligands present in natural waters.
Inorganic Complexation: In freshwater, the primary inorganic ligands are carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻), with sulfate (SO₄²⁻) and chloride (Cl⁻) playing lesser roles. jst.go.jpias.ac.in In marine environments, chloride is a major complexing agent. jst.go.jp
Organic Complexation: Natural organic matter (NOM), such as humic and fulvic acids, contains functional groups (e.g., carboxylic, phenolic) that can bind strongly with Co(II). researchgate.net This complexation is a dominant process in many environments, often controlling the speciation of dissolved cobalt. researchgate.netosti.gov The kinetics of these complexation reactions are important; the speciation of cobalt may not always reflect thermodynamic equilibrium, which has implications for its transport and bioavailability. nih.gov
Mobility and Transport of Cobalt in Soil and Water Systems
The mobility of cobalt in the environment, which is its potential to be transported through soil and water, is a direct consequence of the processes described above: solubility, speciation, and adsorption/desorption. wordpress.com
High mobility is associated with conditions that favor dissolved species and weak adsorption. Key factors influencing mobility include:
Soil and Water pH: This is a primary controlling factor. researchtrend.net Cobalt mobility is significantly enhanced in acidic conditions (low pH) because protons outcompete cobalt for adsorption sites on soil particles, and the solubility of cobalt minerals is higher. cdc.govresearchtrend.net
Redox Potential (Eh): Lower redox potentials (more reducing conditions) can also increase cobalt mobility. cdc.gov
Organic Matter: The role of organic matter is complex. While solid-phase organic matter in soil strongly adsorbs cobalt, reducing its mobility, dissolved organic matter can form soluble complexes with cobalt, thereby enhancing its transport in water. cdc.govsarpublication.com
Presence of Other Ions: High concentrations of competing cations can reduce cobalt adsorption and increase its mobility. The presence of certain anions, like chloride, can form soluble complexes that also enhance transport. researchtrend.net
Conversely, cobalt is relatively immobile in neutral to alkaline soils with high clay and organic matter content, where adsorption processes dominate. researchtrend.net The transfer of cobalt from soil to groundwater is therefore most likely in polluted, acidic, sandy soils with low organic matter content. cdc.govresearchtrend.net
Biogeochemical Cycling of Cobalt in Ecosystems (excluding biological effects on organisms)
The biogeochemical cycle of cobalt involves its transport and transformation through various Earth systems, including the atmosphere, land, and oceans. ifremer.frwhoi.edu Cobalt is an essential micronutrient for many organisms, and this biological requirement is a major driver of its cycling in surface waters. bco-dmo.orggeotraces.org
In the marine environment, the distribution of dissolved cobalt often mirrors that of major nutrients like phosphate, indicating strong biological influence. ifremer.frwhoi.edu
Uptake and Sinks: Biological uptake by phytoplankton and bacteria in the surface ocean is a dominant sink for dissolved cobalt. ifremer.frwhoi.edu
Sources and Regeneration: The primary source of cobalt to surface waters in many oceanic regions is regeneration from the decomposition of organic matter. ifremer.frgeotraces.org Other significant external sources include atmospheric deposition (dust) and inputs from rivers, such as the Amazon. ifremer.frgeotraces.org
Scavenging: In the intermediate and deep ocean, cobalt is removed from the water column through scavenging, a process where it adsorbs onto sinking particles. whoi.edubco-dmo.org However, in oxygen minimum zones, scavenging is less efficient, which can lead to the formation of large plumes of dissolved cobalt. bco-dmo.org
On land, cobalt cycling is linked to the weathering of rocks and minerals, which releases it into soils. wordpress.com From the soil, it can be taken up by plants, leached into waterways, or become strongly bound to soil particles. cdc.govresearchgate.net Anthropogenic activities, such as mining and the application of fertilizers or sewage sludge, can significantly alter local cobalt cycles. cdc.gov The precipitation and transformation of cobalt sulfide (B99878) phases are also key processes in the natural biogeochemical cycling of cobalt, particularly under low-temperature aqueous conditions. osti.gov
Advanced Analytical Techniques for the Detection and Quantification of Dichlorocobalt Hexahydrate and Its Transformation Products
Spectrophotometric Methods for Cobalt Quantification (e.g., Atomic Absorption/Emission Spectroscopy, ICP-MS/OES)
Spectrophotometric methods are a cornerstone for the quantification of cobalt, providing high sensitivity and accuracy. These techniques measure the interaction of electromagnetic radiation with cobalt atoms or ions.
Atomic Absorption Spectroscopy (AAS) determines cobalt concentration by measuring the absorption of optical radiation by free atoms in the gaseous state. In flame AAS, the sample is aspirated into a flame to atomize the cobalt, which then absorbs light from a cobalt-specific lamp. For lower detection limits, Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is utilized, where a sample is heated in a graphite tube to achieve atomization. GFAAS is particularly suitable for determining cobalt in water and water-suspended sediment, with a typical analytical range of 1 to 25 µg/L. nemi.gov The use of a graphite platform within the furnace can help reduce matrix interferences. nemi.gov For samples with higher cobalt concentrations, flame AAS is applicable, with a detection range often starting from 50 µg/L. nemi.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for trace and ultra-trace cobalt analysis. In these methods, the sample is introduced into an argon plasma, which ionizes the cobalt atoms. In ICP-MS, these ions are then separated based on their mass-to-charge ratio, offering extremely low detection limits. For instance, ICP-MS can quantify cobalt levels between 3 and 300 µg/L in biological samples like blood. iatdmct2017.jp The limit of detection for cobalt in blood using ICP-MS has been reported to be as low as 0.06 μg L−1. rsc.org ICP-OES, on the other hand, measures the characteristic light emitted by the excited cobalt ions in the plasma. While generally less sensitive than ICP-MS, ICP-OES is a robust and widely used technique for cobalt quantification. Both ICP-MS and ICP-OES are noted for their high precision and the ability to perform multi-elemental analysis.
| Technique | Typical Detection Limit | Sample Matrix | Reference |
| Flame Atomic Absorption Spectroscopy (FAAS) | 50 µg/L | Water, Water-suspended sediment | nemi.gov |
| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | 1 µg/L | Water, Water-suspended sediment | nemi.gov |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.06 µg/L | Whole blood | rsc.org |
Chromatographic Techniques for Separation and Analysis of Cobalt Complexes
Chromatographic techniques are essential for the separation and analysis of different cobalt complexes, which is particularly important for understanding the speciation of cobalt in a sample.
Liquid Chromatography (LC) coupled with a sensitive detection method like ICP-MS (LC-ICP-MS) is a powerful tool for this purpose. This hyphenated technique allows for the separation of various cobalt species, such as inorganic cobalt (Co²⁺) and organically bound cobalt (e.g., cyanocobalamin (B1173554) or vitamin B12), before their quantification by ICP-MS. nih.gov This is crucial in applications like sports drug testing, where it is necessary to distinguish between prohibited inorganic cobalt supplementation and permitted organic forms like vitamin B12. nih.gov An excretion study demonstrated that LC-ICP-MS could be used for the simultaneous determination of organically bound and inorganic cobalt in urine, plasma, and red blood cells. nih.gov
The separation is typically achieved on a chromatographic column where different cobalt complexes interact differently with the stationary phase, leading to their elution at different times. The eluent from the column is then directly introduced into the ICP-MS for element-specific detection and quantification.
Electroanalytical Methods for Dichlorocobalt Hexahydrate Detection
Electroanalytical methods offer a sensitive and often cost-effective approach for the detection of cobalt ions. These techniques are based on measuring the electrical properties of a solution containing the analyte.
Voltammetry is a prominent electroanalytical technique used for cobalt detection. In this method, a potential is applied to an electrode immersed in the sample solution, and the resulting current is measured. The current is proportional to the concentration of the cobalt ions. For instance, cyclic voltammetry has been successfully used to determine trace levels of cobalt. researchgate.net To enhance sensitivity, preconcentration steps can be employed. In adsorptive stripping voltammetry, cobalt is chelated and then preconcentrated by adsorption at a hanging mercury electrode before the voltammetric scan. nih.gov This method has been applied to the determination of cobalt in biological materials like urine and blood after complete mineralization of the sample. nih.gov
Another approach involves the development of electrochemical screening spot tests. These devices use a voltage to accelerate the release of cobalt ions from a metal surface onto a wetted swab containing a colorimetric reagent, allowing for rapid detection. nih.govdtu.dk A portable electrochemical platform has been developed with a limit of detection for cobalt determination of 3.8 ng/mL. unifi.it
| Method | Principle | Application | Reference |
| Cyclic Voltammetry | Measures current response to a triangular potential waveform. | Determination of trace cobalt in solutions. | researchgate.net |
| Adsorptive Stripping Voltammetry | Preconcentration of a cobalt chelate on an electrode surface followed by voltammetric determination. | Analysis of cobalt in biological samples (urine, blood). | nih.gov |
| Electrochemical Spot Test | Voltage-accelerated release of cobalt ions with colorimetric detection. | Rapid screening for cobalt release from metal surfaces. | nih.govdtu.dk |
Development of Novel Sensors for Cobalt(II) in Complex Matrices
The development of novel sensors for the detection of cobalt(II) is an active area of research, aiming for improved selectivity, sensitivity, and ease of use in complex matrices.
Nanosensors are emerging as a promising platform for cobalt detection. For example, a nanosensor constructed from graphene quantum dots modified with Eriochrome Black T has been developed for the spectroscopic and colorimetric detection of cobalt(II). nih.gov This sensor exhibits distinct optical properties when complexed with cobalt(II) at a neutral pH, resulting in a green-colored solution. nih.gov The linear range for cobalt(II) detection with this sensor was reported as 0.02-0.08 M, with a limit of detection of 0.014 M. nih.gov Another approach involves the use of nano cobalt complexes as highly sensitive Quartz Crystal Microbalance (QCM) sensors for the detection of other species, demonstrating the versatility of cobalt-based nanomaterials in sensor development. ekb.egekb.eg
Chemosensors are another class of novel sensors that rely on a specific chemical reaction between the sensor molecule and cobalt ions, leading to a measurable signal, such as a change in color (colorimetric) or fluorescence (fluorimetric). Schiff-based chemosensors have been synthesized that change color from pale yellow to red upon interaction with Co²⁺ ions. nih.gov These sensors often work based on mechanisms like charge transfer or chelation-enhanced fluorescence. nih.gov The selectivity of these sensors for cobalt over other metal ions is a critical aspect of their design. nih.gov
Future Research Directions and Emerging Paradigms in Dichlorocobalt Hexahydrate Studies
Integration of Dichlorocobalt Hexahydrate into Nanotechnology and Quantum Materials Research
This compound is a crucial precursor in the synthesis of cobalt-based nanomaterials, a field with significant implications for both nanotechnology and the development of quantum materials.
Future research will likely focus on refining the synthesis of cobalt nanoparticles and cobalt oxide nanoparticles from this compound. nih.gov Current methods, such as chemical reduction and co-precipitation, utilize this compound as a stable and soluble source of cobalt ions. nih.gov The ability to control the size, morphology, and crystal structure of these nanoparticles is paramount for their application in diverse technologies. mdpi.com
An emerging area of interest is the use of this compound in the creation of cobalt-doped quantum dots. These semiconductor nanocrystals have tunable optoelectronic properties that are highly dependent on the introduction of dopant atoms. The integration of cobalt, sourced from this compound, can alter the electronic and magnetic properties of quantum dots, opening up possibilities for their use in spintronics and quantum computing.
Table 1: Applications of Cobalt-Based Nanomaterials Derived from this compound
| Application Area | Specific Use |
| Catalysis | Methanol synthesis from CO2 hydrogenation |
| Energy Storage | Supercapacitors and batteries |
| Biomedical | Drug delivery and antimicrobial agents |
| Electronics | Semiconductor materials |
Exploration of this compound in Sustainable Chemistry Applications
The principles of green chemistry are increasingly guiding research into new catalytic systems, and this compound is a promising candidate for developing more sustainable chemical processes.
As a precursor to various cobalt-based catalysts, this compound plays a role in reactions aimed at environmental remediation and the production of clean energy. mdpi.com For instance, cobalt catalysts are being extensively studied for the hydrogenation of carbon dioxide into valuable chemicals and fuels, a process that can contribute to a circular carbon economy. mdpi.comresearchgate.net The versatility of cobalt in different oxidation states makes it an effective catalyst for a range of organic transformations. researchgate.net
Future research will likely explore the development of heterogeneous catalysts derived from this compound to facilitate easier separation and recycling, a key aspect of sustainable chemistry. Furthermore, investigations into its catalytic activity in the synthesis of biodegradable polymers could offer environmentally friendly alternatives to conventional plastics.
Development of Advanced Theoretical Models for this compound Reactivity and Properties
To unlock the full potential of this compound in various applications, a deeper understanding of its chemical reactivity and physical properties at the molecular level is necessary. The development of advanced theoretical and computational models is crucial in this endeavor.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reaction mechanisms of cobalt complexes derived from this compound. ijnrd.orgresearchgate.net These theoretical approaches can help in the rational design of new catalysts with enhanced activity and selectivity for specific reactions. ijnrd.org For example, theoretical models are being used to investigate the mechanism of cobalt-catalyzed hydrogen evolution, a key process in renewable energy technologies. pnas.org
Future research will focus on developing more accurate and predictive models that can account for the complex interactions of this compound in different solvent environments and its role in the nucleation and growth of nanoparticles. These models will be instrumental in guiding experimental efforts and accelerating the discovery of new applications.
Interdisciplinary Research on this compound with Other Scientific Fields
The unique properties of cobalt compounds, readily prepared from this compound, are fostering interdisciplinary research that bridges chemistry with biology, medicine, and materials science.
In the biomedical field, cobalt complexes have shown promise as anticancer, antibacterial, and antiviral agents. nih.govnih.govresearchgate.net this compound is also widely used in biological research to mimic hypoxic conditions, enabling the study of cellular responses to low oxygen levels, which is relevant for cancer research and understanding ischemic diseases. nih.govnih.gov
The intersection of materials science and medicine is another fertile ground for interdisciplinary research. For example, cobalt-based alloys are used in medical implants due to their high strength and biocompatibility. researchgate.net The development of novel cobalt-containing nanomaterials for targeted drug delivery and medical imaging represents a significant area of future investigation. nih.gov Furthermore, its use in agriculture as a micronutrient supplement and in botany to study transpiration highlights its broader interdisciplinary relevance. youtube.com
Challenges and Opportunities in this compound Research
Despite its vast potential, the research and application of this compound are not without challenges. However, these challenges also present significant opportunities for innovation.
A major challenge lies in the sustainable and scalable production of cobalt-based nanomaterials. mdpi.comazonano.comresearchgate.net While laboratory-scale synthesis methods are well-established, translating these to industrial-scale production while maintaining precise control over nanoparticle properties remains a hurdle. mdpi.comresearchgate.net There is a growing need for more environmentally friendly and cost-effective synthesis routes that minimize the use of hazardous reagents. nih.gov
The increasing demand for cobalt, driven by its use in batteries for electric vehicles and electronics, presents both a challenge in terms of supply chain ethics and an opportunity for research into cobalt recycling and the development of materials with lower cobalt content. zimtu.commarketpublishers.com The future of this compound research will be shaped by the drive for sustainability, the need for advanced materials in high-tech applications, and the ongoing quest for a deeper fundamental understanding of its chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
